4-methanesulfonylbutan-1-ol
Overview
Description
4-Methanesulfonylbutan-1-ol, also known as 4-(methylsulfonyl)-1-butanol, is an organic compound with the molecular formula C5H12O3S and a molecular weight of 152.21 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a butanol backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
For instance, 2-(4-methylsulfonyl phenyl) indole derivatives have been shown to inhibit COX enzymes, thereby reducing inflammation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to inflammation and microbial infections
Result of Action
Based on the effects of structurally similar compounds, it can be inferred that it might exhibit antimicrobial and anti-inflammatory activities . These compounds have been shown to inhibit COX enzymes, leading to a reduction in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methanesulfonylbutan-1-ol can be synthesized from 4-(methylthio)butanol through oxidation. The reaction involves the use of 3-chloroperbenzoic acid in dichloromethane at temperatures ranging from 0 to 20°C. The reaction mixture is stirred for 20 hours, followed by solvent concentration under reduced pressure. The residue is then subjected to chromatography on a silica gel column to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding thiols.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted butanol derivatives.
Scientific Research Applications
4-Methanesulfonylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Methylsulfonylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Methylsulfonylbutylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 4-Methanesulfonylbutan-1-ol is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions. Its versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-methylsulfonylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-9(7,8)5-3-2-4-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSVCVRGEYRMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26981-51-1 | |
Record name | 4-methanesulfonylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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